4,5,9,10-Pyrenetetrone
Overview
Description
4,5,9,10-Pyrenetetrone is a chemical compound with the molecular formula C16H6O4 . It has a molecular weight of 262.22 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the oxidation of pyrene . Another method involves the use of toluene-4-sulfonic acid in a solvent-free environment . The reaction conditions include milling and the process is considered green chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene core with four carbonyl functional groups . The InChI key for this compound is FQVOWPCGHLYSLB-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can undergo a reversible one-electron reduction to generate a radical anion that combines with lithium ions . This property makes it a promising candidate for use in lithium-ion batteries .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 262.22 and its InChI key is FQVOWPCGHLYSLB-UHFFFAOYSA-N .
Scientific Research Applications
1. Polymerization Catalyst
Pyrene-4,5,9,10-tetraone has been used in the synthesis of nickel halides bearing 4,5,9,10-tetra(arylimino)pyrenylidenes. These compounds, particularly the tetraimino-pyrene compounds, showed high activities in ethylene polymerization, producing polyethylene with branched features (Xing et al., 2014).
2. Lithium-Ion Batteries
Pyrenetetrone derivatives have been investigated as potential organic cathode compounds for lithium-ion batteries. The electrochemical redox properties of these compounds, particularly when doped with elements like boron or nitrogen, are significant for their performance in batteries (Go et al., 2021); (Go et al., 2019).
3. Oxidation Processes
4,5,9,10-Pyrenetetrone has been synthesized through the controlled oxidation of pyrene, facilitating the production of pyrene-4,5-diones and pyrene-4,5,9,10-tetraones. These compounds are useful in various oxidation processes (Hu et al., 2005).
4. Molecular Crystals and Nanopatterning
Studies have shown that 4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid and pyrene-2,7-dicarboxylic acid can crystallize in 2D and 3D with significant homology. This property is promising for nanopatterning on surfaces and understanding subtle aspects of crystallization (Dang et al., 2007).
5. Fluorescent Probes
Pyrenes, including this compound, have been explored for their propensity to form fluorescent excimers, making them suitable for use in sensors and fluorescent probes. The synthesis and structure of these compounds are key to their applications in these fields (Cabral et al., 2017).
6. Optoelectronic Applications
4,5,9,10-Pyrene diimides, a family of aromatic diimides derived from pyrenetetrone, have shown potential in optoelectronics due to their high electron mobility and light-emitting properties. These compounds are considered excellent candidates for future optoelectronic devices (Wu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4,5,9,10-Pyrenetetrone is the electrode material in secondary batteries . This compound, with its four carbonyl functional groups, exhibits excellent electrochemical performance .
Mode of Action
This compound interacts with its targets by forming polymers, immobilizing with carbon nanomaterials, changing polarity to form salts, and optimizing electrolytes . This interaction results in a high theoretical specific capacity, high redox potential, and the high utility of active sites .
Biochemical Pathways
The action of this compound affects the electrochemical pathways in secondary batteries . The reversible transformation of the redox-active carbonyl groups of this compound rationalizes an overall 4 e−/4 Li+ redox process per this compound unit . This accounts for its superior performance as a Li-ion battery electrode .
Pharmacokinetics
Its high theoretical specific capacity and redox potential suggest that it has a high bioavailability in the context of its use in batteries .
Result of Action
The molecular and cellular effects of this compound’s action result in high performance in secondary batteries . For example, a composite of this compound and carbon nanotubes achieved a capacity of up to 280 mAh g−1 at a current density of 200 mA g−1 .
Action Environment
Environmental factors such as temperature and the presence of other materials can influence the action, efficacy, and stability of this compound . For instance, the performance of this compound can be enhanced when it is combined with carbon nanomaterials .
Biochemical Analysis
Biochemical Properties
4,5,9,10-Pyrenetetrone has been found to interact with various biomolecules. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) and carbon nanotube composites . These interactions alter the intramolecular electron distribution, which facilitates ionic diffusion .
Molecular Mechanism
The molecular mechanism of this compound involves its redox-active carbonyl groups. In the context of energy storage, these groups contribute to its high theoretical capacity . The compound undergoes a reversible transformation during the discharge process of batteries .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability over time. For instance, a covalent organic framework based on this compound demonstrated a long lifetime of 1000 cycles without capacity loss at a certain current density .
Properties
IUPAC Name |
pyrene-4,5,9,10-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOWPCGHLYSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458809 | |
Record name | 4,5,9,10-Pyrenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14727-71-0 | |
Record name | 4,5,9,10-Pyrenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,5,9,10-pyrenetetrone a promising candidate for metal-free photocatalytic CO2 reduction?
A1: this compound (PT) exhibits several characteristics that make it attractive for this application:
- Metal-Free Nature: Traditional photocatalytic systems often rely on expensive and potentially toxic metals. PT offers a more environmentally friendly alternative. []
- Non-Sacrificial Conditions: PT can catalyze CO2 reduction using only water and ambient conditions, without requiring sacrificial electron donors, simplifying the reaction process and potentially reducing costs. []
- High Selectivity and Activity: PT demonstrates high selectivity towards methane (CH4) production, with up to 90% electronic selectivity, and exhibits superior activity compared to other reported metal-free photocatalysts. []
- Production of Separable Byproducts: The reaction generates hydrogen peroxide (H2O2) as a byproduct, which is easily separable from methane, further simplifying product purification. []
Q2: How does this compound facilitate CO2 reduction at the molecular level?
A2: The research highlights a multi-step mechanism involving:
- CO2 Activation: Upon excitation, PT forms a long-lived oxygen-centered radical, which acts as an active site for CO2 adsorption and activation. []
- Stabilized Intermediate: The activated CO2 reacts with PT to form a stable cyclic carbonate intermediate. The lower formation energy of this intermediate is crucial for driving the reaction towards CH4 production. []
- Selective Reduction: The cyclic carbonate intermediate undergoes further reduction steps, facilitated by PT, to ultimately yield CH4 and H2O2 as products. []
Q3: What are the potential advantages of using this compound for photocatalytic CO2 reduction compared to existing methods?
A3: This research suggests several potential benefits:
- Sustainability: The use of a metal-free catalyst and operation under non-sacrificial, ambient conditions offer a more sustainable approach to CO2 reduction. []
- Cost-Effectiveness: Eliminating the need for expensive metal catalysts and sacrificial agents could lead to reduced operational costs. []
- Simplified Product Separation: Generating easily separable CH4 and H2O2 simplifies product purification and avoids the challenges associated with separating CH4 from O2 in other methods. []
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